molecular formula C10H16N2 B14589446 3-(Cyclohexylamino)-2-methylprop-2-enenitrile CAS No. 61423-42-5

3-(Cyclohexylamino)-2-methylprop-2-enenitrile

Katalognummer: B14589446
CAS-Nummer: 61423-42-5
Molekulargewicht: 164.25 g/mol
InChI-Schlüssel: XGWIADDWLJQYIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Cyclohexylamino)-2-methylprop-2-enenitrile is an organic compound that features a cyclohexylamine group attached to a prop-2-enenitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-2-methylprop-2-enenitrile typically involves the reaction of cyclohexylamine with a suitable precursor that provides the prop-2-enenitrile moiety. One common method involves the reaction of cyclohexylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Cyclohexylamino)-2-methylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the cyclohexylamine group or the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

3-(Cyclohexylamino)-2-methylprop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-(Cyclohexylamino)-2-methylprop-2-enenitrile exerts its effects involves interactions with specific molecular targets. The cyclohexylamine group can interact with enzymes or receptors, leading to modulation of biological pathways. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Cyclohexylamino)propane-1-sulfonic acid: This compound is used as a buffering agent in biochemistry.

    N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid: Another buffering agent with similar applications.

Uniqueness

3-(Cyclohexylamino)-2-methylprop-2-enenitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

61423-42-5

Molekularformel

C10H16N2

Molekulargewicht

164.25 g/mol

IUPAC-Name

3-(cyclohexylamino)-2-methylprop-2-enenitrile

InChI

InChI=1S/C10H16N2/c1-9(7-11)8-12-10-5-3-2-4-6-10/h8,10,12H,2-6H2,1H3

InChI-Schlüssel

XGWIADDWLJQYIS-UHFFFAOYSA-N

Kanonische SMILES

CC(=CNC1CCCCC1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.